Tert-butyl 4-(ethoxymethyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(ethoxymethyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidinecarboxylates. It is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Mechanism of Action
Mode of Action
It’s known that the compound can undergo various chemical reactions, which might influence its interaction with biological targets .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unclear .
Action Environment
Factors such as temperature, pH, and presence of other compounds could potentially affect its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(ethoxymethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and ethoxymethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 4-(ethoxymethyl)piperidine-1-carboxylate can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides
Reduction: Amines
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
Chemistry: Tert-butyl 4-(ethoxymethyl)piperidine-1-carboxylate is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is used in the development of drugs targeting central nervous system disorders. It acts as a precursor for the synthesis of compounds with potential therapeutic effects .
Industry: The compound is also used in the production of specialty chemicals and materials, including polymers and resins .
Comparison with Similar Compounds
- Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
- N-Boc-4-piperidineacetaldehyde
Uniqueness: Tert-butyl 4-(ethoxymethyl)piperidine-1-carboxylate is unique due to its ethoxymethyl group, which provides specific reactivity and properties that are useful in organic synthesis. This differentiates it from other similar compounds that may have different substituents, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
tert-butyl 4-(ethoxymethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-5-16-10-11-6-8-14(9-7-11)12(15)17-13(2,3)4/h11H,5-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEOXKMATHSFJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(CC1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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